
1,5-二甲基-3-苯基-1H-吡咯-2,4-二甲酸二乙酯
描述
Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the CAS Number: 161560-98-1 . It has a molecular weight of 315.37 . The IUPAC name for this compound is diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate .
Molecular Structure Analysis
The molecular structure of Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate can be represented by the InChI code: 1S/C18H21NO4/c1-5-22-17(20)14-12(3)19(4)16(18(21)23-6-2)15(14)13-10-8-7-9-11-13/h7-11H,5-6H2,1-4H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dry environment .科学研究应用
Medicinal Chemistry Precursor
Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate serves as a precursor in medicinal chemistry, particularly in the synthesis of pyrrolo[1,2-b]pyridazines, which are investigated for the treatment of proliferative disorders. It is also explored as a potential Janus kinase inhibitor, which could be significant in therapies for diseases like rheumatoid arthritis or certain types of cancer .
Polymer Backbone Component
This compound is intended to be incorporated into polymer backbones to function as an antioxidant. It provides thermal stability to polyesters during heat processing and is suitable for contact with all types of food under any condition of time and temperature .
Organic Synthesis
In organic synthesis, it is used in the Knoevenagel condensation process with aldehydes and active methylene compounds. This method is crucial for donor-acceptor chromophore formation with applications in the synthesis of fine chemicals such as photoelectronics, photophotonics, photodynamic therapy, electrochemical sensing, optical limiting, Langmuir film, and photoinitiated polymerization .
Therapeutic Applications
The pyrrole subunit within this compound has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents and more. They are known to inhibit reverse transcriptase (HIV-1) and cellular DNA polymerases protein kinases .
Synthesis of Heterocycles
It participates in the synthesis of multiple heterocycles such as thiazoles, piperidines, pyran, and fused heterocycles. The thioamide functional group in KTAs undergoes isomerization to generate thiol, allowing KTAs to participate in these syntheses .
Drug Discovery and Material Science
Pyrrole derivatives, including this compound, are highlighted for their applications in drug discovery and material science. They are also used in catalysis and are synthesized through modern pathways that include metals, nanomaterials, and complex heterogeneous catalysed methods .
作用机制
安全和危害
属性
IUPAC Name |
diethyl 1,5-dimethyl-3-phenylpyrrole-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-5-22-17(20)14-12(3)19(4)16(18(21)23-6-2)15(14)13-10-8-7-9-11-13/h7-11H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOUFFUEOMOHGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C2=CC=CC=C2)C(=O)OCC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735307 | |
| Record name | Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate | |
CAS RN |
161560-98-1 | |
| Record name | Diethyl 1,5-dimethyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 1,5-dimethyl-3-phenylpyrrole-2,4-dicarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HP3L7BNW3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

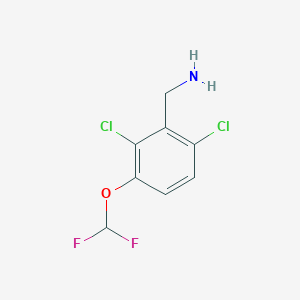


![2-[2-Bromo-6-cyano-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1530318.png)

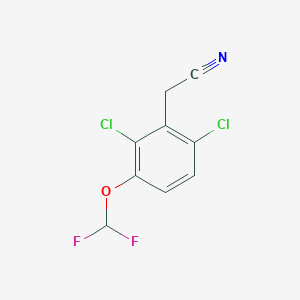

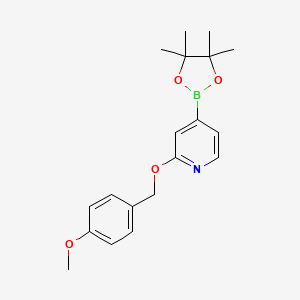
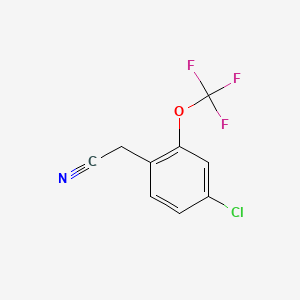
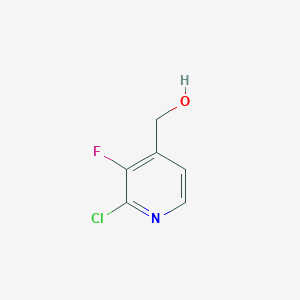


![methyl 6-(3,5-dichlorophenyl)-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1530332.png)
